2,3-Dimethyl-2-butene, also known as tetramethylethylene, is a colorless liquid organic compound with the chemical formula C₆H₁₂. It is the simplest alkene (hydrocarbon with a carbon-carbon double bond) with all four carbon atoms bonded to methyl groups (CH₃). Due to its symmetrical structure, it is a valuable model compound in scientific research, particularly in studies of alkene reactivity [].
2,3-Dimethyl-2-butene has a central carbon-carbon double bond (C=C) with two methyl groups attached to each carbon atom. This symmetrical structure creates a sterically hindered environment around the double bond, meaning there is increased crowding due to the bulky methyl groups. This steric hindrance influences the reactivity of the double bond, making it less susceptible to attack by certain reagents compared to less hindered alkenes [].
2,3-Dimethyl-2-butene can participate in various chemical reactions due to the presence of the reactive carbon-carbon double bond. Here are some notable examples:
C₆H₁₂ + 2O₃ → (decomposition products)
Under specific conditions, the double bond can undergo hydrolysis (reaction with water) to form alcohols []. However, this reaction is not as prevalent as ozonolysis.
As a diene (molecule with two conjugated double bonds), 2,3-dimethyl-2-butene can participate in Diels-Alder reactions with dienophiles (compounds with a double bond and an electron-withdrawing group) to form cyclic compounds [].
Flammable;Health Hazard